Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate
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Overview
Description
Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate is an organic compound with a complex structure. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound is characterized by its unique molecular arrangement, which includes a methyl group, a prop-2-enoate group, and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate typically involves the reaction of 2-methylpropan-2-yl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic reactions that lead to the formation of active metabolites. These metabolites can then interact with various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the prop-2-enoate group.
Methyl 2-methylpropanoate: Similar ester functionality but lacks the carbamate group.
2-Methyl-2-propanol: Shares the tert-butyl group but is an alcohol rather than an ester.
Uniqueness
Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile in various applications. Its structure provides both stability and reactivity, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
651724-25-3 |
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Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate |
InChI |
InChI=1S/C10H17NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h1,6H2,2-5H3,(H,11,13) |
InChI Key |
ZHVJHMQJIJMBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=C)C(=O)OC |
Origin of Product |
United States |
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